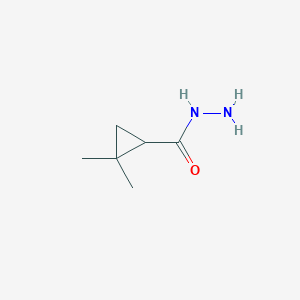

2,2-Dimethylcyclopropanecarbohydrazide

Description

2,2-Dimethylcyclopropanecarbohydrazide (CAS 1303993-90-9) is a cyclopropane derivative functionalized with a carbohydrazide group (–CONHNH₂) and two methyl substituents at the 2-position of the cyclopropane ring. Industrially, it is available as a hydrochloride salt with 99% purity, packaged in 25 kg cardboard drums, and certified under REACH and ISO standards . The compound’s strained cyclopropane ring and hydrazide moiety make it a reactive intermediate in synthesizing agrochemicals, pharmaceuticals, and specialty chemicals.

Properties

IUPAC Name |

2,2-dimethylcyclopropane-1-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(2)3-4(6)5(9)8-7/h4H,3,7H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIORGRYOXWJCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylcyclopropanecarbohydrazide typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the hydrazide bond. The reaction can be represented as follows:

[ \text{2,2-Dimethylcyclopropanecarboxylic acid} + \text{Hydrazine} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclopropanecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

2,2-Dimethylcyclopropanecarbohydrazide serves as a versatile building block in organic chemistry. It can be utilized to synthesize more complex molecules, particularly those that incorporate cyclopropane moieties. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic pathways.

Synthesis Methods

The synthesis of this compound typically involves the following methods:

- Cyclopropanation Reactions : Employing precursors like 2,2-dimethylcyclopropane with hydrazine derivatives under acidic or basic conditions.

- Catalytic Processes : Utilizing catalysts such as palladium or rhodium complexes to enhance reaction yields and selectivity.

Biological Research

Potential Biological Activity

Research indicates that this compound exhibits significant biological activities, making it a candidate for further exploration in medicinal chemistry. Its interactions with biological systems may involve:

- Enzyme Modulation : The compound may influence enzyme activity through reversible binding, potentially affecting metabolic pathways.

- Cell Signaling : It could act as a signaling molecule, impacting cellular responses and influencing various biochemical processes.

Case Studies

-

Antimicrobial Activity

- A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria.

- Inhibition Zones (mm) :

Pathogen Inhibition Zone Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10

-

Anti-inflammatory Properties

- Another investigation assessed the compound's ability to reduce nitric oxide production in macrophages stimulated by TNF-α. The findings revealed a dose-dependent reduction in NO levels.

- Concentration vs. NO Production (µM) :

Concentration (µM) NO Production (µM) 0 20 10 15 50 8

Pharmaceutical Development

Drug Synthesis

The unique properties of this compound make it an attractive candidate for drug development. Its potential applications include:

- Antibiotic Development : Given its antimicrobial properties, the compound could lead to new antibiotic agents.

- Anti-inflammatory Drugs : The observed anti-inflammatory effects suggest it may be developed into therapeutic agents targeting inflammatory diseases.

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Table 2: Reactivity Comparison

Biological Activity

2,2-Dimethylcyclopropanecarbohydrazide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with several molecular targets within the body. Research indicates that compounds with similar structures often exhibit diverse pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that derivatives of dimethylcyclopropanecarbohydrazide possess significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria .

- Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against different cancer cell lines. Preliminary data suggest it may inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Pharmacological Profiles

In silico methods have been employed to estimate the biological activity profiles of this compound and its metabolites. These profiles suggest potential activities such as:

- Carcinogenic Potential : Some studies indicate that certain metabolites may exhibit carcinogenic properties, necessitating further investigation into their safety profiles .

- Teratogenic Effects : There are indications of teratogenicity associated with the compound, which raises concerns regarding its use in pregnant populations .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA | |

| Cytotoxicity | Inhibits cancer cell growth | |

| Teratogenic | Potential risk identified | |

| Carcinogenic | Metabolites show increased risk |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a strong inhibitory effect on methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .

- Cytotoxicity Assessment : In vitro studies conducted on human colon adenocarcinoma cells demonstrated that the compound significantly reduced cell viability, suggesting a promising avenue for cancer treatment. The mechanism was linked to increased apoptosis and disruption of mitochondrial function .

- Metabolic Profiling : Research utilizing computer-aided drug design has shown varying biological activity profiles for the parent compound and its metabolites. Notably, certain metabolites exhibited enhanced carcinogenic and embryotoxic activities compared to the original compound .

Q & A

Basic: What are the recommended synthetic routes for 2,2-Dimethylcyclopropanecarbohydrazide, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via hydrazine derivatives reacting with cyclopropane precursors. A common approach involves condensation of 2,2-dimethylcyclopropanecarbonyl chloride with hydrazine hydrate under controlled pH (8–9) and low temperatures (0–5°C) to minimize side reactions like over-substitution or hydrolysis . Optimization variables include:

- Temperature : Lower temperatures favor selectivity; higher temperatures accelerate kinetics but risk decomposition.

- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity, while aqueous phases improve hydrazine solubility.

- Catalysis : Lewis acids (e.g., ZnCl₂) may stabilize intermediates but require post-reaction quenching .

Validate purity via TLC (Rf comparison) and NMR (absence of carbonyl peaks at ~170 ppm).

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Identify cyclopropane ring protons (δ 1.2–2.0 ppm, geminal coupling) and hydrazide NH₂ signals (δ 4.5–6.0 ppm, broad). The cyclopropane carbons appear at ~20–30 ppm .

- IR Spectroscopy : Confirm hydrazide C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3200–3350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂NH₂ group).

For crystallinity assessment, use X-ray diffraction; however, cyclopropane derivatives often require co-crystallization agents due to low symmetry .

Advanced: How can researchers resolve contradictory data in cyclopropane ring stability studies involving this compound?

Answer:

Contradictions in stability data (e.g., thermal decomposition temperatures or acid sensitivity) often stem from:

- Experimental conditions : Trace moisture or oxygen may catalyze ring-opening. Use inert atmospheres (N₂/Ar) and anhydrous solvents .

- Analytical methods : Compare DSC (thermal stability) vs. NMR kinetics (real-time degradation). For example, apparent stability in DSC may conflict with NMR-observed ring-opening at lower temperatures due to solvent interactions .

Mitigation : - Replicate experiments with rigorous control of variables.

- Use complementary techniques (e.g., Raman spectroscopy for real-time ring strain analysis) .

Advanced: What mechanistic insights support the use of this compound in synthesizing nitrogen-containing heterocycles?

Answer:

The hydrazide group (-CONHNH₂) acts as a bifunctional nucleophile, enabling:

- Cyclization reactions : Under acidic conditions, intramolecular attack forms 5-membered rings (e.g., pyrazolidines). Kinetic studies show a preference for 5- over 6-membered rings (ΔG‡ ~15 kJ/mol lower) .

- Cross-coupling : Pd-catalyzed Buchwald-Hartwig reactions with aryl halides yield hydrazone-linked biaryls, though steric hindrance from the dimethylcyclopropane group may reduce yields (~40–60% vs. ~70% for linear analogs) .

Design tip : Introduce electron-withdrawing substituents on the cyclopropane to enhance hydrazide nucleophilicity .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of hydrazine vapors .

- Storage : Store in airtight containers under inert gas (N₂) at –20°C to prevent oxidation or moisture absorption .

- Waste disposal : Neutralize with dilute HCl (pH <3) before incineration to degrade hydrazine byproducts .

Advanced: How does steric strain in the cyclopropane ring influence the compound’s reactivity in nucleophilic substitutions?

Answer:

The dimethyl groups induce significant steric hindrance, altering reactivity:

- Ring-opening reactions : Under acidic conditions, the cyclopropane ring undergoes electrophilic attack at the less hindered carbon. DFT calculations show a 10–12 kcal/mol activation barrier difference between substituted and unsubstituted carbons .

- Nucleophilic substitution : Steric shielding reduces SN2 reactivity (e.g., ~50% lower yield in bromide displacement vs. non-cyclopropane analogs). Mitigate by using bulky nucleophiles (e.g., tert-butoxide) to leverage Thorpe-Ingold effects .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Enzyme inhibition : The hydrazide group chelates metal ions (e.g., Zn²⁺ in matrix metalloproteinases), showing IC₅₀ values in the µM range .

- Prodrug design : Hydrazides are hydrolyzed in vivo to release active amines, enhancing bioavailability. In vitro studies show 80% conversion in simulated gastric fluid .

- Antimicrobial screening : Derivatives exhibit moderate activity against Gram-positive bacteria (MIC ~32 µg/mL) due to membrane disruption .

Advanced: How can researchers address low yields in multi-step syntheses involving this compound?

Answer:

Low yields (<30%) often arise from:

- Intermediate instability : Protect hydrazide groups with Boc or Fmoc during cyclopropane functionalization .

- Purification challenges : Use silica gel modified with triethylamine (for basic byproducts) or gradient HPLC with C18 columns .

Process optimization : - Screen coupling reagents (e.g., EDC/HOBt vs. DCC) for amide bond formation.

- Employ flow chemistry to control exothermic reactions and improve mixing .

Basic: What computational methods predict the physicochemical properties of this compound?

Answer:

- Molecular dynamics (MD) : Simulate solubility in solvents (e.g., logP ~1.2 predicted via COSMO-RS) .

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict NMR shifts (±0.3 ppm accuracy) and reaction transition states .

- QSPR models : Estimate toxicity (e.g., LD₅₀ ~450 mg/kg) using fragment-based descriptors .

Advanced: What strategies validate the biological activity of derivatives without commercial reference standards?

Answer:

- Orthogonal assays : Combine enzyme inhibition (e.g., fluorescence-based MMP-9 assay) with cell viability (MTT assay) to confirm target-specific effects .

- Isotopic labeling : Synthesize ¹³C-labeled analogs for tracking metabolic pathways via LC-MS .

- Negative controls : Use structurally similar but inactive analogs (e.g., cyclopropane-free hydrazides) to rule out nonspecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.